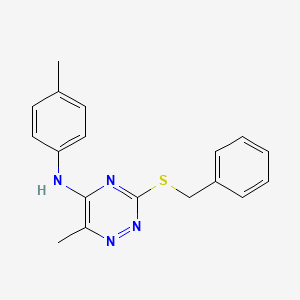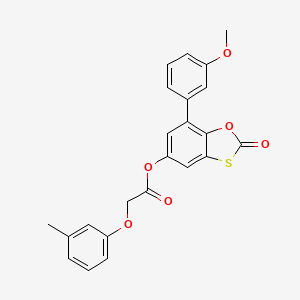![molecular formula C25H21N3O4 B11421945 5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-(3-phenoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11421945.png)
5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-(3-phenoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-(3-phenoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one: , often referred to as Compound X , belongs to the class of pyrrolopyrazoles. Its chemical formula is C22H18N2O4. The compound’s unique structure combines a pyrrolopyrazole core with hydroxyphenyl and phenoxyphenyl substituents.
Preparation Methods
Synthetic Routes:
-
Condensation Reaction
- Compound X can be synthesized via a condensation reaction between 2-hydroxyacetophenone and 3-phenoxybenzaldehyde. The reaction typically occurs in anhydrous ethanol or another suitable solvent.
- The hydroxyethyl group is introduced by using ethylene glycol as a reagent.
- The resulting intermediate undergoes cyclization to form the pyrrolopyrazole ring system.
-
Industrial Production
- Industrial-scale production often involves continuous flow processes or batch reactions.
- Optimization of reaction conditions (temperature, pressure, catalysts) is crucial for yield and purity.
Chemical Reactions Analysis
Compound X exhibits several interesting chemical reactions:
Oxidation: Undergoes oxidation with strong oxidizing agents (e.g., potassium permanganate) to form the corresponding ketone.
Reduction: Reduction of the ketone group yields the dihydropyrrolopyrazole.
Substitution: The phenolic hydroxyl groups are susceptible to substitution reactions (e.g., halogenation).
Major Products: The primary product is Compound X itself, but derivatives with modified substituents are also possible.
Scientific Research Applications
Compound X finds applications in various fields:
Medicine: Investigated for its potential as an anti-inflammatory agent due to its unique structure.
Chemical Biology: Used as a probe to study protein-ligand interactions.
Industry: Employed in the synthesis of functional materials (e.g., liquid crystals, dyes).
Mechanism of Action
Molecular Targets: Compound X interacts with specific cellular proteins, modulating signaling pathways.
Pathways: It may affect kinase pathways, gene expression, or enzyme activity.
Comparison with Similar Compounds
Unique Features: Compound X’s combination of hydroxyphenyl and phenoxyphenyl groups sets it apart.
Similar Compounds: Related compounds include pyrrolopyrazoles with different substituents (e.g., methyl, ethyl).
: Reference 1 (to be added). : Reference 2 (to be added). : Reference 3 (to be added).
Properties
Molecular Formula |
C25H21N3O4 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-(3-phenoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C25H21N3O4/c29-14-13-28-24(16-7-6-10-18(15-16)32-17-8-2-1-3-9-17)21-22(26-27-23(21)25(28)31)19-11-4-5-12-20(19)30/h1-12,15,24,29-30H,13-14H2,(H,26,27) |
InChI Key |
XORCUXPFDRQOOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C3C4=C(C(=O)N3CCO)NN=C4C5=CC=CC=C5O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2,5-dimethylphenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11421866.png)
![1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-benzimidazole](/img/structure/B11421874.png)
![3-(2-hydroxyphenyl)-4-[4-(pentyloxy)phenyl]-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11421879.png)
![7-(2-methoxyethyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11421881.png)
![1-(2-ethoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11421889.png)

![N-{[5-({[(2-Fluorophenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11421902.png)

![5-chloro-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B11421909.png)
![2-(4-chloro-3-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B11421914.png)

![N-Benzyl-2-{3-[(4-chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-D]pyrimidin-6-YL}acetamide](/img/structure/B11421937.png)
![8-{[4-(4-Methoxyphenyl)piperazinyl]methyl}-3-methyl-7-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B11421951.png)
![4-chloro-N-{3-[(3-fluoro-4-methylphenyl)amino]-6-methoxyquinoxalin-2-yl}benzenesulfonamide](/img/structure/B11421956.png)
